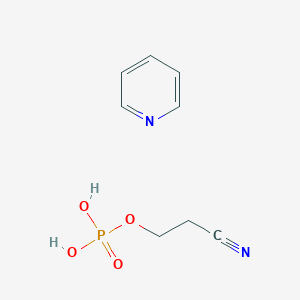
2-Cyanoethyl dihydrogen phosphate--pyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) is a chemical compound with the molecular formula C₃H₆NO₄P. It is a derivative of phosphoric acid and is often used in various chemical reactions and industrial applications. This compound is known for its unique properties and reactivity, making it a valuable component in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) typically involves the reaction of 2-cyanoethylphosphoric acid with pyridine. One common method includes the use of dicyclohexylcarbodiimide as a coupling agent at room temperature for an extended period . Another method involves the addition of concentrated hydrochloric acid to a suspension of barium 2-cyanoethylphosphate in ethanol, followed by the removal of barium chloride and the addition of vanadium pentoxide .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including solid-phase synthesis. This method allows for the efficient production of the compound in significant quantities, suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound is known to undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include dicyclohexylcarbodiimide, hydrochloric acid, and vanadium pentoxide. Reaction conditions typically involve room temperature and specific solvents like ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of the compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways and can influence the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl dihydrogen phosphate: Similar in structure but without the pyridine component.
Phosphoric acid derivatives: Various derivatives of phosphoric acid share similar properties and reactivity.
Uniqueness
2-Cyanoethyl dihydrogen phosphate–pyridine (1/1) is unique due to its combination of the cyanoethyl group and pyridine, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific chemical and industrial applications .
Properties
CAS No. |
56653-35-1 |
|---|---|
Molecular Formula |
C8H11N2O4P |
Molecular Weight |
230.16 g/mol |
IUPAC Name |
2-cyanoethyl dihydrogen phosphate;pyridine |
InChI |
InChI=1S/C5H5N.C3H6NO4P/c1-2-4-6-5-3-1;4-2-1-3-8-9(5,6)7/h1-5H;1,3H2,(H2,5,6,7) |
InChI Key |
BVKQLVISSOWVLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C(COP(=O)(O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















